molecular formula C11H24O3S B12642363 3,7-Dimethyloctyl methanesulfonate

3,7-Dimethyloctyl methanesulfonate

Cat. No.: B12642363
M. Wt: 236.37 g/mol
InChI Key: SOXDUDWOJKDOQC-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl methanesulfonate is an organic compound with the molecular formula C11H24O3S It is a methanesulfonate ester, which means it contains the methanesulfonate group (CH3SO3) attached to a 3,7-dimethyloctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl methanesulfonate can be synthesized through the esterification of 3,7-dimethyloctanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3,7-dimethyloctanol and methanesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis reaction.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3,7-dimethyloctyl azide.

    Hydrolysis: The primary products are 3,7-dimethyloctanol and methanesulfonic acid.

Scientific Research Applications

3,7-Dimethyloctyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and detergents.

    Biology: The compound can be used in biochemical studies to modify proteins or other biomolecules through esterification reactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to form stable esters with various pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctyl methanesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloctyl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.

    3,7-Dimethyloctyl bromide: Contains a bromide group, making it more reactive in substitution reactions.

    Ethyl methanesulfonate: Another methanesulfonate ester, but with an ethyl group instead of a 3,7-dimethyloctyl group.

Uniqueness

3,7-Dimethyloctyl methanesulfonate is unique due to its specific combination of the 3,7-dimethyloctyl group and the methanesulfonate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in organic synthesis and biochemical research.

Properties

Molecular Formula

C11H24O3S

Molecular Weight

236.37 g/mol

IUPAC Name

3,7-dimethyloctyl methanesulfonate

InChI

InChI=1S/C11H24O3S/c1-10(2)6-5-7-11(3)8-9-14-15(4,12)13/h10-11H,5-9H2,1-4H3

InChI Key

SOXDUDWOJKDOQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOS(=O)(=O)C

Origin of Product

United States

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